molecular formula C7H12F3N B6589300 1-(2,2,2-trifluoroethyl)piperidine CAS No. 126422-64-8

1-(2,2,2-trifluoroethyl)piperidine

Cat. No.: B6589300
CAS No.: 126422-64-8
M. Wt: 167.2
InChI Key:
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Description

1-(2,2,2-Trifluoroethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the trifluoroethyl group (-CF3CH2-) imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid
  • This compound-3-carboxylic acid
  • This compound-2,4-dione

Comparison: this compound is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other piperidine derivatives. For instance, the trifluoroethyl group increases the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

CAS No.

126422-64-8

Molecular Formula

C7H12F3N

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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